molecular formula C16H17N3O3S B7017153 7-Quinolin-8-ylsulfonyl-1,7-diazaspiro[4.4]nonan-2-one

7-Quinolin-8-ylsulfonyl-1,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B7017153
M. Wt: 331.4 g/mol
InChI Key: UKJSHGPEMJIHOH-UHFFFAOYSA-N
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Description

7-Quinolin-8-ylsulfonyl-1,7-diazaspiro[44]nonan-2-one is a complex organic compound that features a spirocyclic structure with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Quinolin-8-ylsulfonyl-1,7-diazaspiro[4.4]nonan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of quinoline derivatives with sulfonyl chlorides to introduce the sulfonyl group. This is followed by the formation of the spirocyclic structure through cyclization reactions involving diazaspiro compounds. The reaction conditions often require the use of strong bases, solvents like dichloromethane or acetonitrile, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Quinolin-8-ylsulfonyl-1,7-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the quinoline moiety or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with modified functional groups .

Scientific Research Applications

7-Quinolin-8-ylsulfonyl-1,7-diazaspiro[4.4]nonan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Quinolin-8-ylsulfonyl-1,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Quinolin-8-ylsulfonyl-1,7-diazaspiro[4.4]nonan-2-one is unique due to the presence of both the quinoline and sulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-quinolin-8-ylsulfonyl-1,7-diazaspiro[4.4]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-14-6-7-16(18-14)8-10-19(11-16)23(21,22)13-5-1-3-12-4-2-9-17-15(12)13/h1-5,9H,6-8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJSHGPEMJIHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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